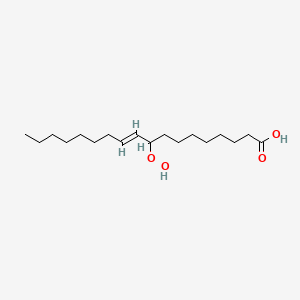
9-hydroperoxy-10E-octadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-hydroperoxy-10E-octadecenoic acid is a hydroperoxy fatty acid that is 9-hydroperoxy derivative of (10E)-octadecenoic acid. It derives from an oleic acid. It is a conjugate acid of a 9-hydroperoxy-10E-octadecenoate.
Aplicaciones Científicas De Investigación
Lipid Peroxidation Studies
9-Hydroperoxy-10E-octadecenoic acid plays a crucial role in lipid peroxidation research. It is involved in the oxidative modification of lipids, which is significant in understanding cellular aging and the pathophysiology of diseases such as atherosclerosis and neurodegenerative disorders. The compound acts as an indicator of oxidative stress in biological systems, helping researchers investigate the mechanisms behind lipid oxidation and its effects on cell membranes .
Anti-inflammatory Research
Studies have indicated that this compound exhibits anti-inflammatory properties. It has been shown to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
Nutritional Science
The compound is also studied for its role in human nutrition. It can be derived from dietary sources rich in unsaturated fatty acids, such as olive oil and certain fish oils. Research indicates that it may contribute to the health benefits associated with these dietary fats, including cardiovascular protection and anti-inflammatory effects .
Pharmaceutical Development
Given its bioactive properties, this compound is being explored for use in pharmaceutical formulations aimed at reducing oxidative stress and inflammation. Its derivatives may serve as lead compounds for developing new anti-inflammatory drugs or supplements .
Case Studies
Propiedades
Fórmula molecular |
C18H34O4 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(E)-9-hydroperoxyoctadec-10-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h11,14,17,21H,2-10,12-13,15-16H2,1H3,(H,19,20)/b14-11+ |
Clave InChI |
DIKRZYGTMAMIKZ-SDNWHVSQSA-N |
SMILES isomérico |
CCCCCCC/C=C/C(CCCCCCCC(=O)O)OO |
SMILES canónico |
CCCCCCCC=CC(CCCCCCCC(=O)O)OO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















